SF1670

Overview

Description

SF1670 is a potent and specific inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). PTEN is a tumor suppressor gene that is frequently mutated in various cancers. This compound has been shown to enhance phosphatidylinositol (3,4,5)-trisphosphate signaling in neutrophils and elevate Akt phosphorylation in murine cells .

Mechanism of Action

Target of Action

SF1670 is a highly potent and specific inhibitor of the enzyme Phosphatase and Tensin Homolog (PTEN) . PTEN is a crucial enzyme that plays significant roles in cell survival and apoptosis .

Mode of Action

This compound interacts with PTEN, inhibiting its activity . This inhibition leads to an increase in intracellular PIP3 signaling , which in turn elevates Akt phosphorylation in cells . The interaction of this compound with PTEN results in changes in the expression of several proteins, including collagen II, p16, p53, PTEN, Akt, aggrecan, caspase 3/9, Bax, and Bcl-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PTEN/Akt pathway . By inhibiting PTEN, this compound enhances the signaling of PtdIns(3,4,5)P3, a phospholipid that plays a key role in cell cycle progression . This leads to the activation of Akt, a protein kinase that promotes cell survival and growth .

Pharmacokinetics

This compound is soluble in DMSO to 100 mM, indicating that it can be readily absorbed and distributed within the body . .

Result of Action

The inhibition of PTEN by this compound leads to several molecular and cellular effects. It has been shown to suppress apoptosis and inflammation, thus protecting against intervertebral disc degeneration . Specifically, this compound has been found to decrease the production of pro-inflammatory cytokines (TNF-α and IL-6) while increasing the production of anti-inflammatory cytokines (IL-10 and TGF-β) .

Action Environment

For instance, pre-treatment with this compound could significantly reverse the regulatory effects of IL-1β, a pro-inflammatory cytokine .

Biochemical Analysis

Biochemical Properties

SF1670 interacts with PTEN, an enzyme that plays a crucial role in cell survival and apoptosis . By inhibiting PTEN, this compound enhances PtdIns (3,4,5)P3 signaling in cells . This interaction leads to an increase in Akt phosphorylation, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neutrophils, this compound enhances PtdIns (3,4,5)P3 signaling, leading to increased Akt phosphorylation . This results in enhanced cellular responses such as superoxide formation, cell polarization, chemotactic migration, and phagocytosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PTEN, inhibiting its activity . This inhibition leads to an increase in PtdIns (3,4,5)P3 levels and subsequent enhancement of Akt phosphorylation . The increased Akt activity then influences various downstream processes, including cell survival, growth, and proliferation .

Dosage Effects in Animal Models

In these models, this compound enhanced bacteria-killing capability and decreased mortality .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PTEN, this compound increases the levels of PtdIns (3,4,5)P3, a key secondary messenger in this pathway . This leads to enhanced Akt signaling and influences various downstream cellular processes .

Transport and Distribution

Given its role as a PTEN inhibitor and its impact on PtdIns (3,4,5)P3 signaling, it’s likely that this compound is distributed to areas of the cell where PTEN and PtdIns (3,4,5)P3 are present .

Subcellular Localization

Given its role as a PTEN inhibitor, it’s likely that this compound localizes to areas of the cell where PTEN is present . PTEN is known to be present in various compartments of the cell, including the cytoplasm and the nucleus .

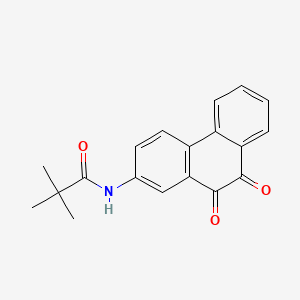

Preparation Methods

SF1670 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of N-(9,10-dihydro-9,10-dioxo-2-phenanthrenyl)-2,2-dimethyl-propanamide. The solubility of this compound in dimethyl sulfoxide is greater than 15.4 milligrams per milliliter . The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

SF1670 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include dimethyl sulfoxide, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SF1670 has a wide range of scientific research applications:

Chemistry: this compound is used as a specific inhibitor in various chemical studies to understand the role of PTEN in different pathways.

Biology: The compound is used to study the effects of PTEN inhibition on cellular processes such as Akt phosphorylation and phosphatidylinositol (3,4,5)-trisphosphate signaling.

Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PTEN and enhance neutrophil functions.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting PTEN

Comparison with Similar Compounds

SF1670 is unique due to its high specificity and potency as a PTEN inhibitor. Similar compounds include:

VO-OHpic trihydrate: Another PTEN inhibitor with different potency and specificity.

bpV(HOpic): A PTEN inhibitor with distinct chemical properties and applications.

XMU-MP-1 hydrochloride: A compound that targets PTEN but with different molecular targets and pathways involved

This compound stands out due to its prolonged intracellular retention and specific enhancement of neutrophil functions, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name |

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDDSYKVYARDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345630-40-2 | |

| Record name | 345630-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

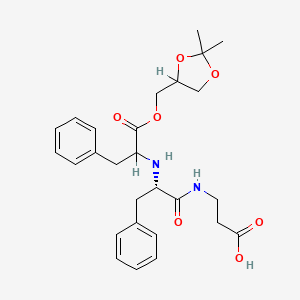

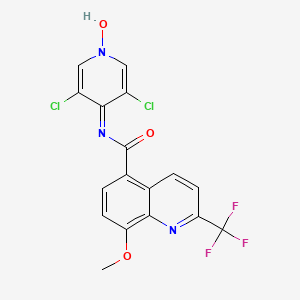

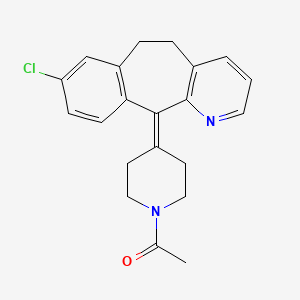

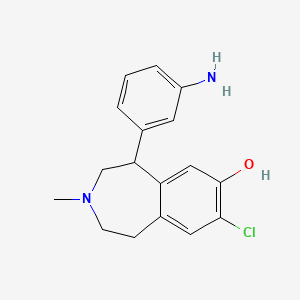

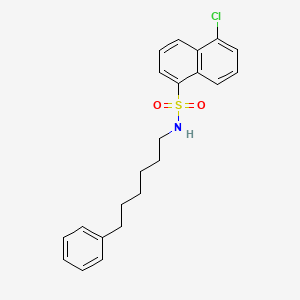

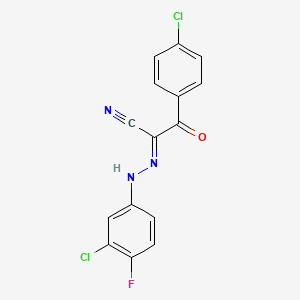

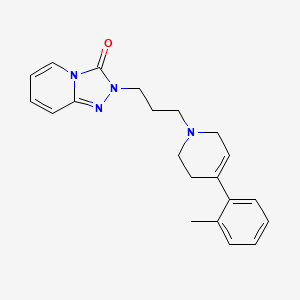

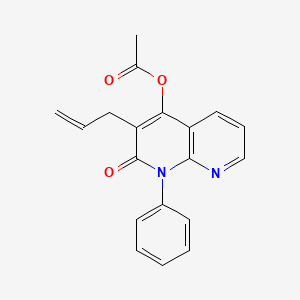

Feasible Synthetic Routes

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)